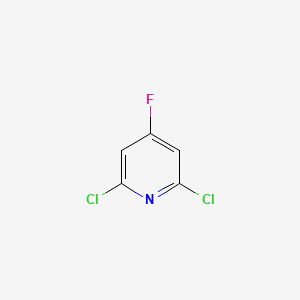

2,6-Dichloro-4-fluoropyridine

Beschreibung

BenchChem offers high-quality 2,6-Dichloro-4-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dichloro-4-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-4-1-3(8)2-5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSPGXVZLJXXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-4-fluoropyridine: A Key Intermediate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichloro-4-fluoropyridine (CAS No. 52074-49-4), a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates available information, provides expert analysis based on analogous structures, and outlines key synthetic and analytical considerations. The strategic placement of chloro and fluoro substituents on the pyridine ring imparts unique reactivity, making it a valuable building block for the synthesis of complex molecular architectures and novel chemical entities. This document aims to serve as a foundational resource for researchers exploring the potential of this versatile, yet under-documented, compound.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its inherent electronic properties and capacity for hydrogen bonding render it a privileged core in drug design. The strategic functionalization of the pyridine ring through halogenation is a powerful tool for modulating a compound's physicochemical and pharmacological profile, including its metabolic stability, binding affinity, and bioavailability.[2]

2,6-Dichloro-4-fluoropyridine belongs to a class of polysubstituted pyridines that offer multiple reactive sites for synthetic diversification. The chlorine atoms at the 2 and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr), while the fluorine atom at the 4-position can influence the electronic properties of the ring and serve as a handle for other transformations. This unique substitution pattern makes it a valuable precursor for the synthesis of novel compounds in drug discovery and materials science.[3][4]

Physicochemical and Spectroscopic Profile

Physicochemical Properties

| Property | Predicted/Analog-Based Value | Source/Rationale |

| CAS Number | 52074-49-4 | [3] |

| Molecular Formula | C₅H₂Cl₂FN | Calculated |

| Molecular Weight | 165.98 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Based on 2,6-dichloropyridine[5] |

| Melting Point | Not available | |

| Boiling Point | ~188 °C (Predicted) | Based on the boiling point of 2,4-dichloro-3-fluoropyridine (187.7 °C) |

| Density | ~1.5 g/cm³ (Predicted) | Based on the density of 2,4-dichloro-3-fluoropyridine (1.498 g/cm³) |

| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, chloroform, THF, ethyl acetate); sparingly soluble in water. | General solubility of halogenated pyridines[6] |

Spectroscopic Characterization (Predicted)

Unequivocal structural confirmation is paramount in chemical synthesis. The following are predicted spectroscopic data for 2,6-Dichloro-4-fluoropyridine, based on the analysis of analogous halogenated pyridines.[7][8]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a singlet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two equivalent protons at the C3 and C5 positions. The exact chemical shift will be influenced by the deshielding effects of the adjacent halogen atoms and the nitrogen atom.

-

¹³C NMR: The spectrum will exhibit three signals in the aromatic region, corresponding to the C2/C6, C3/C5, and C4 carbons. The carbon attached to fluorine (C4) will show a large one-bond coupling constant (¹JC-F). The carbons attached to chlorine (C2/C6) will also have distinct chemical shifts.

-

¹⁹F NMR: A single resonance is expected, the chemical shift of which will be characteristic of a fluorine atom attached to an electron-deficient pyridine ring.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorption bands for:

-

C-Cl stretching vibrations.

-

C-F stretching vibrations.

-

Aromatic C=C and C=N stretching vibrations.

2.2.3. Mass Spectrometry (MS)

The mass spectrum should display a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio). Fragmentation would likely involve the loss of chlorine and fluorine atoms.

Synthesis and Reactivity

The synthesis of 2,6-Dichloro-4-fluoropyridine is not widely documented in the literature, suggesting it is a specialty chemical. However, its synthesis can be conceptually designed based on established methods for preparing polysubstituted pyridines.

Proposed Synthetic Strategies

A plausible synthetic route could involve the fluorination of a corresponding 4-amino-2,6-dichloropyridine precursor via a Balz-Schiemann reaction or a related diazotization-fluorination protocol.[8] Alternatively, direct fluorination of a suitable pyridine derivative could be explored, though regioselectivity might be a challenge.

The following diagram illustrates a conceptual synthetic workflow:

Caption: Conceptual synthetic pathway to 2,6-Dichloro-4-fluoropyridine.

Reactivity and Synthetic Utility

The reactivity of 2,6-Dichloro-4-fluoropyridine is dominated by the susceptibility of the C2 and C6 positions to nucleophilic aromatic substitution (SNAr).[9] The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at the 4-position enhances the electrophilicity of the carbons bearing the chlorine atoms.

3.2.1. Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 2 and 6-positions can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse functional groups to build molecular complexity. The relative reactivity of the chloro and fluoro substituents in related systems suggests that the chloro groups are more labile in SNAr reactions.

Caption: Representative SNAr reactions of 2,6-Dichloro-4-fluoropyridine.

Applications in Drug Discovery and Materials Science

While specific applications of 2,6-Dichloro-4-fluoropyridine are not extensively reported, its structural motifs are present in various biologically active compounds. Substituted pyridines are integral to a wide range of therapeutic agents, including antivirals, anticancer agents, and anti-inflammatory drugs.[1][3] The ability to selectively functionalize the 2, 6, and 4-positions of the pyridine ring makes this compound a valuable scaffold for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

In materials science, highly functionalized pyridine derivatives are explored for their potential in organic light-emitting diodes (OLEDs), sensors, and as ligands for metal complexes with interesting catalytic or photophysical properties.

Safety and Handling

As with all halogenated aromatic compounds, 2,6-Dichloro-4-fluoropyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off immediately with plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

2,6-Dichloro-4-fluoropyridine is a promising, yet under-explored, building block for synthetic chemistry. Its unique substitution pattern offers a versatile platform for the development of novel compounds with potential applications in drug discovery and materials science. While a comprehensive experimental dataset for this compound is currently lacking, this guide provides a solid foundation based on the analysis of analogous structures and established chemical principles. Further research into the synthesis, characterization, and reactivity of 2,6-Dichloro-4-fluoropyridine is warranted to fully unlock its synthetic potential.

References

- Dainter, R. S., Suschitzky, H., Wakefield, B. J., Hughes, N., & Nelson, A. J. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 227-233.

- An In-depth Technical Guide to the Chemical Properties of 2,6-dichloro-4-phenylpyridine. BenchChem. (2025).

- 2,6-Dichloro-4-fluoropyridine SDS, 52074-49-4 Safety D

- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs. (n.d.).

- 2,6-Dichloropyridine. Wikipedia. (2023).

- Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimine Intermediates. The Journal of Organic Chemistry. (2026).

- Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. (2023).

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. (2022).

- Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. (2021).

- Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis.

- An In-depth Technical Guide to the Synthesis of 2,6-dichloro-4-phenylpyridine. BenchChem. (2025).

- CN104478794A - Synthesis method of 2,6-dichloropyridine.

- US5112982A - Process for preparing 2,6-dichloropyridine.

- Investigations on the continuous flow generation of 2,6-dichloro-N-fluoropyridinium tetrafluoroborate using F2 gas.

- Spectroscopic and Structural Analysis of 4-(4-Fluorophenyl)-2,6-diphenylpyridine: A Technical Guide. BenchChem. (2025).

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data of 2,6-Dichloro-4-fluoropyridine: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 2,6-dichloro-4-fluoropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of direct experimental spectra in the public domain, this guide synthesizes predicted data with established principles of spectroscopic interpretation for halogenated aromatic compounds. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule. This document covers predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside detailed, field-proven experimental protocols and in-depth interpretation of the spectral features.

Introduction: The Significance of 2,6-Dichloro-4-fluoropyridine

2,6-Dichloro-4-fluoropyridine is a substituted pyridine derivative of significant interest in organic synthesis. The presence of two reactive chlorine atoms at the 2 and 6 positions, combined with the electronic influence of the fluorine atom at the 4-position, makes it a versatile building block for the creation of more complex molecular architectures. The precise characterization of this compound is paramount for ensuring the purity and identity of subsequent products in a synthetic workflow. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure. This guide offers a comprehensive spectroscopic profile to aid in its unambiguous identification and utilization.

Molecular Structure and Key Spectroscopic Features

The structure of 2,6-dichloro-4-fluoropyridine, with its specific substitution pattern, gives rise to a unique set of spectroscopic signatures. The symmetry of the molecule, along with the individual and combined electronic effects of the halogen substituents, dictates the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in mass spectrometry.

Figure 2: General workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 2,6-dichloro-4-fluoropyridine is expected to show characteristic absorption bands for the pyridine ring and the carbon-halogen bonds.

Table 3: Predicted IR Absorption Bands for 2,6-Dichloro-4-fluoropyridine

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1450 | C=C and C=N stretching (pyridine ring) |

| 1250 - 1150 | C-F stretching |

| 850 - 750 | C-Cl stretching |

| 900 - 675 | C-H out-of-plane bending (aromatic) |

The exact positions of the ring stretching vibrations can be influenced by the substitution pattern. [1]

Experimental Protocol for IR Spectroscopy

Objective: To obtain the IR spectrum of 2,6-dichloro-4-fluoropyridine.

Materials:

-

2,6-dichloro-4-fluoropyridine (a small amount)

-

Potassium bromide (KBr) for solid samples, or a suitable solvent (e.g., CCl₄) for solution-phase measurements.

-

FTIR spectrometer with a suitable sampling accessory (e.g., ATR, KBr press).

Procedure (ATR method):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of 2,6-dichloro-4-fluoropyridine is expected to show a prominent molecular ion peak. A key feature will be the characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Table 4: Predicted Key Fragments in the Mass Spectrum of 2,6-Dichloro-4-fluoropyridine

| m/z | Ion | Comments |

| 165/167/169 | [M]⁺ | Molecular ion with the characteristic isotopic pattern for two chlorine atoms (approximate ratio 9:6:1). |

| 130/132 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 103 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment. |

The fragmentation of halogenated aromatic compounds often involves the initial loss of a halogen atom. [2]

Experimental Protocol for Mass Spectrometry

Objective: To obtain the electron ionization mass spectrum of 2,6-dichloro-4-fluoropyridine.

Materials:

-

2,6-dichloro-4-fluoropyridine (a small amount)

-

A suitable volatile solvent (e.g., methanol, dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.

Procedure (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

GC Separation: Inject the sample into the GC. The GC will separate the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is ionized by electron impact (typically at 70 eV).

-

Mass Analysis: The resulting ions are separated by the mass analyzer according to their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Figure 3: General workflow for mass spectrometry analysis.

Conclusion: A Unified Spectroscopic Portrait

The combination of predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a robust and self-validating spectroscopic profile for 2,6-dichloro-4-fluoropyridine. The predicted ¹H NMR spectrum indicates two equivalent protons coupled to a fluorine atom. The ¹³C NMR spectrum is expected to show three distinct carbon environments, all coupled to the fluorine atom with characteristic coupling constants. The IR spectrum will display vibrations corresponding to the aromatic C-H, pyridine ring, C-F, and C-Cl bonds. Finally, the mass spectrum will confirm the molecular weight and exhibit a distinctive isotopic pattern due to the two chlorine atoms. This comprehensive guide serves as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate.

References

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

- Long, D. A., Murfin, F. S., & Thomas, E. L. (1963). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Transactions of the Faraday Society, 59, 12-26.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Dichloro-4-fluoropyridine

Executive Summary

2,6-Dichloro-4-fluoropyridine is a halogenated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries, serving as a versatile building block for the synthesis of more complex molecules. Its precise structural characterization is paramount for ensuring the quality, efficacy, and safety of downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation of such organic molecules. This guide provides a comprehensive analysis of the theoretical ¹H and ¹³C NMR spectra of 2,6-dichloro-4-fluoropyridine. By dissecting the fundamental principles of chemical shifts and spin-spin coupling, we will predict the spectral features of this molecule, offering a robust framework for researchers, scientists, and drug development professionals to interpret experimental data with confidence. This document explains the causal relationships between molecular structure and spectral output, details a validated protocol for data acquisition, and provides visual aids to clarify key concepts.

Introduction: The Structural Significance of 2,6-Dichloro-4-fluoropyridine

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs. The strategic placement of halogen atoms—in this case, two chlorine atoms and a fluorine atom—on the pyridine ring profoundly alters its physicochemical properties. The chlorine atoms at the 2- and 6-positions serve as reactive handles for nucleophilic substitution reactions, while the fluorine atom at the 4-position can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds.

Given its role as a critical intermediate, verifying the identity and purity of 2,6-dichloro-4-fluoropyridine is a non-negotiable step in any synthetic workflow. NMR spectroscopy provides an unparalleled level of structural detail, allowing for the confirmation of the substitution pattern and the assessment of sample purity. This guide serves as a detailed reference, bridging theoretical principles with practical application for the NMR analysis of this important molecule.

Theoretical Principles: Predicting the NMR Landscape

The NMR spectrum of 2,6-dichloro-4-fluoropyridine is dictated by its molecular symmetry and the strong electronic effects of its three halogen substituents. The molecule possesses a C₂ axis of symmetry passing through the nitrogen atom and the C4-F bond. This symmetry renders the protons at positions 3 and 5 (H3/H5) chemically equivalent, as are the carbons at positions 2 and 6 (C2/C6) and 3 and 5 (C3/C5). Consequently, the ¹H NMR spectrum is expected to show one signal, and the ¹³C NMR spectrum will show three distinct signals.

The chemical shifts are governed by the interplay of inductive and resonance effects:

-

Chlorine (Inductive Effect): As highly electronegative atoms, the chlorines at C2 and C6 exert a strong electron-withdrawing inductive effect (-I). This effect deshields the directly attached carbons (C2/C6) and, to a lesser extent, the adjacent carbons and protons (C3/H3 and C5/H5), causing their signals to shift downfield (to a higher ppm value).

-

Fluorine (Inductive and Resonance Effects): Fluorine is the most electronegative element, exhibiting a very strong -I effect that significantly deshields the carbon it is bonded to (C4). However, it also possesses lone pairs of electrons that can be donated into the pyridine ring's π-system (a +R effect). This resonance effect increases electron density at the ortho (C3/C5) and para (N) positions.

-

Spin-Spin Coupling with ¹⁹F: A key feature of fluorine-containing compounds is the presence of spin-spin coupling between the ¹⁹F nucleus (spin I = ½, 100% natural abundance) and nearby ¹H and ¹³C nuclei. This coupling provides invaluable structural information and is observed over multiple bonds. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei.

Predicted ¹H NMR Spectrum Analysis

Based on the principles of symmetry and substituent effects, a clear and simple ¹H NMR spectrum is predicted for 2,6-dichloro-4-fluoropyridine.

Chemical Shift, Multiplicity, and Integration

-

Symmetry: The two protons at the 3- and 5-positions are chemically and magnetically equivalent, giving rise to a single resonance.

-

Chemical Shift (δ): The baseline chemical shift for protons at the 3- and 5-positions of unsubstituted pyridine is approximately 7.4 ppm. The adjacent, electron-withdrawing chlorine atoms will cause a significant downfield shift. The para-fluorine atom's net electronic effect will further modulate this shift. The signal is therefore expected in the aromatic region, likely around 7.1 - 7.5 ppm .

-

Multiplicity: The protons at H3 and H5 will couple with the fluorine atom at C4. This is a three-bond coupling (³JHF). Therefore, the signal is predicted to be a doublet . Typical ³JHF values in aromatic systems are in the range of 5-10 Hz.[1]

-

Integration: The area under this doublet will correspond to two protons (2H).

Summary of Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Integration |

| ~ 7.30 | Doublet | ³JHF ≈ 7.5 | H-3, H-5 | 2H |

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals, each split into a doublet due to coupling with the ¹⁹F nucleus. The magnitude of the C-F coupling constant is highly dependent on the number of intervening bonds and is a powerful diagnostic tool.[2]

Chemical Shift, Multiplicity, and Coupling Constants

-

C4 Signal: This carbon is directly bonded to fluorine. It will be strongly deshielded by fluorine's inductive effect and is expected to appear significantly downfield. Its signal will be a doublet with a very large one-bond coupling constant (¹JCF ≈ 250 - 265 Hz ).[3] This large splitting is the most definitive feature in the spectrum.

-

C2/C6 Signals: These equivalent carbons are bonded to chlorine atoms. They are in an ortho position relative to the nitrogen and meta to the fluorine. They will be deshielded by both the nitrogen and chlorine atoms. Their signal will appear as a doublet due to a three-bond coupling to fluorine (³JCF ≈ 3 - 7 Hz ).

-

C3/C5 Signals: These equivalent carbons are ortho to the fluorine atom. They will appear as a doublet due to a two-bond coupling (²JCF ≈ 15 - 25 Hz ).

Summary of Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 165 | Doublet (d) | ¹JCF ≈ 255 | C-4 |

| ~ 152 | Doublet (d) | ³JCF ≈ 5 | C-2, C-6 |

| ~ 110 | Doublet (d) | ²JCF ≈ 20 | C-3, C-5 |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra of 2,6-dichloro-4-fluoropyridine.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Acetone-d₆ are excellent first choices. CDCl₃ is often preferred as its residual solvent peak (δ ≈ 7.26 ppm) and carbon signal (δ ≈ 77.16 ppm) are well-defined and typically do not overlap with signals of interest.[3]

-

Concentration: Dissolve approximately 5-10 mg of 2,6-dichloro-4-fluoropyridine in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube several times to ensure the sample is a homogeneous solution. Visually inspect for any undissolved solid.

Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a modern NMR spectrometer with a field strength of at least 400 MHz for optimal resolution and sensitivity.

-

Tuning and Matching: Insert the sample into the probe and ensure the probe is correctly tuned to the ¹H and ¹³C frequencies and matched to 50 Ω.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

¹H NMR Spectrum Acquisition

-

Experiment: Standard one-pulse (zg30) proton experiment.

-

Spectral Width: ~16 ppm, centered around 8 ppm.

-

Pulse Width: Calibrated 30-degree pulse.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons.

-

Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.

¹³C NMR Spectrum Acquisition

-

Experiment: Standard proton-decoupled carbon experiment (zgpg30).

-

Spectral Width: ~240 ppm, centered around 120 ppm.

-

Pulse Width: Calibrated 30-degree pulse.

-

Acquisition Time: ~1-1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 256 to 1024 scans, depending on the desired signal-to-noise ratio. Quaternary carbons and carbons coupled to fluorine may require more scans.

Data Processing

-

Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase the spectrum manually to achieve a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H signals and pick peaks for both spectra to determine chemical shifts and coupling constants.

Visualization of Structure and Workflow

Diagrams provide a clear visual summary of the key structural relationships and the analytical process.

Caption: Key predicted NMR spin-spin coupling interactions in 2,6-dichloro-4-fluoropyridine.

Caption: Logical workflow for the prediction and verification of NMR spectra.

Conclusion

The structural analysis of 2,6-dichloro-4-fluoropyridine by NMR spectroscopy is a clear demonstration of how fundamental principles can be applied to predict and interpret complex spectra. The molecule's symmetry simplifies the number of expected signals to one in the ¹H spectrum and three in the ¹³C spectrum. The dominant influence of the fluorine atom is manifested through characteristic C-F and H-F spin-spin couplings, which serve as definitive markers for confirming the substitution pattern. The large one-bond C-F coupling constant is particularly diagnostic. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality data that, when compared with the theoretical predictions outlined in this guide, will enable confident and accurate structural confirmation of this valuable synthetic intermediate.

References

-

Beier, P. (2024). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization. The Journal of Organic Chemistry. Available at: [Link]

- Patel, K., et al. (2015). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society.

-

L. F. Johnson, W. C. Jankowski. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. Available at: [Link]

- Emsley, J. W., et al. FLUORINE COUPLING CONSTANTS. Progress in Nuclear Magnetic Resonance Spectroscopy.

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. Available at: [Link]

- Wie, J., et al. (2012). Synthesis and Characterization of 2, 6-Di-(4'-Methyl Phenyl) Pyrylium Fluoroborate and Perchlorate in Single Step Salts Using 4'. Journal of Sensor Science and Technology.

-

Barbosa, T. M., et al. (2018). The Antagonist Effect of Nitrogen Lone Pair: 3 J HF versus 5 J HF. ChemPhysChem. Available at: [Link]

-

Oda, H. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

-

ResearchGate. Calculated and experimental 13 C NMR chemical shifts. Available at: [Link]

- Google Patents. US5112982A - Process for preparing 2,6-dichloropyridine.

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

UC Santa Barbara NMR Facility. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

Reddy, K., et al. (2012). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. Available at: [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Available at: [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 2,6-Dichloro-4-fluoropyridine

Foreword: Illuminating Molecular Structure in Drug Discovery

In the landscape of modern pharmaceutical and agrochemical research, halogenated pyridines stand as privileged scaffolds. Their unique electronic properties and metabolic stability make them key building blocks in the synthesis of a vast array of bioactive molecules. Among these, 2,6-Dichloro-4-fluoropyridine is a compound of significant interest, offering multiple reactive sites for further functionalization. Understanding the structural integrity and purity of such intermediates is paramount to the success of any synthetic campaign. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation and quality control of these critical molecular entities.

This guide offers a comprehensive exploration of the infrared spectroscopic analysis of 2,6-Dichloro-4-fluoropyridine. We will delve into the theoretical underpinnings of its vibrational modes, provide a field-proven experimental protocol for acquiring high-quality spectra, and offer a detailed interpretation of the spectral features that define this molecule. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the power of infrared spectroscopy for the confident characterization of halogenated pyridine derivatives.

Theoretical Framework: The Vibrational Signature of a Tri-substituted Pyridine

The infrared spectrum of a molecule is a unique fingerprint, arising from the absorption of infrared radiation at specific frequencies that correspond to the molecule's vibrational modes. For 2,6-Dichloro-4-fluoropyridine, the positions of the substituent atoms on the pyridine ring—two chlorine atoms at the 2 and 6 positions and a fluorine atom at the 4 position—profoundly influence the vibrational behavior of the entire molecule.

The vibrational modes of pyridine and its derivatives are analogous in many ways to those of benzene, with adjustments for the presence of the nitrogen heteroatom and the specific substituents.[1] The substitution pattern on the pyridine ring is a key determinant of the observed spectral features.[2]

The key vibrational modes we anticipate observing in the IR spectrum of 2,6-Dichloro-4-fluoropyridine can be categorized as follows:

-

Pyridine Ring Vibrations: These include C-H stretching, C=C and C=N stretching (ring stretching), and in-plane and out-of-plane bending vibrations. The aromatic C-H stretching vibrations are typically observed around 3030 cm⁻¹.[3][4] The ring stretching vibrations, which are highly characteristic, appear in the 1600-1400 cm⁻¹ region.

-

C-H Bending Vibrations: The out-of-plane C-H bending vibrations, found in the 900-650 cm⁻¹ range, are particularly sensitive to the substitution pattern on the aromatic ring and can be a powerful diagnostic tool.[2]

-

Carbon-Halogen Vibrations: The C-Cl and C-F stretching vibrations are also expected to be prominent features in the spectrum. The C-Cl stretching bands typically appear in the 850-550 cm⁻¹ region, while the C-F stretching band is expected at a higher frequency, generally in the 1250-1000 cm⁻¹ range. The exact positions of these bands are influenced by the electronic environment of the pyridine ring. Halogen substitution can significantly affect the vibrational modes of the benzene ring.[5]

Experimental Protocol: Acquiring a High-Fidelity Infrared Spectrum

The acquisition of a clean and reproducible infrared spectrum is contingent upon meticulous sample preparation and proper instrument operation. For a solid compound like 2,6-Dichloro-4-fluoropyridine, the Potassium Bromide (KBr) pellet method is a widely used and reliable technique.[6][7]

Materials and Equipment

-

2,6-Dichloro-4-fluoropyridine (analytical grade)

-

FTIR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FTIR Spectrometer (e.g., equipped with a DTGS detector)

-

Spatula

-

Desiccator

Step-by-Step Methodology

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly clean the agate mortar and pestle with a suitable solvent (e.g., acetone) and ensure they are completely dry.[8]

-

Weigh approximately 1-2 mg of 2,6-Dichloro-4-fluoropyridine and 100-200 mg of dry KBr powder.[6] The ratio of sample to KBr is critical for obtaining a clear pellet.

-

Grind the sample and KBr together in the agate mortar for several minutes until a fine, homogeneous powder is obtained.[6] This minimizes light scattering and produces sharp spectral bands.

-

Transfer the mixture to the pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[6]

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR instrument.

-

-

Instrument Setup and Data Acquisition:

-

Purge the sample compartment of the FTIR spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Collect a background spectrum of the empty sample compartment. This is crucial for obtaining the true spectrum of the sample.

-

Place the KBr pellet containing the sample in the beam path.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Experimental Workflow Diagram

Caption: Experimental workflow for obtaining the FTIR spectrum of 2,6-Dichloro-4-fluoropyridine.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The interpretation of the infrared spectrum of 2,6-Dichloro-4-fluoropyridine involves assigning the observed absorption bands to specific molecular vibrations. Based on the known frequencies for substituted pyridines and halogenated aromatic compounds, we can predict the key features of its spectrum.

Table 1: Predicted IR Absorption Bands for 2,6-Dichloro-4-fluoropyridine

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Comments |

| 3100 - 3000 | Aromatic C-H Stretching | Weak to Medium | Characteristic of C-H bonds on the pyridine ring. |

| 1600 - 1550 | C=C and C=N Ring Stretching | Strong | These bands are typical for the pyridine ring and are sensitive to substitution. The presence of electronegative halogens may shift these bands to higher frequencies. |

| 1470 - 1400 | C=C and C=N Ring Stretching | Medium to Strong | Further characteristic ring stretching vibrations. |

| 1250 - 1000 | C-F Stretching | Strong | The C-F stretch is typically a strong and prominent band in this region. |

| 1200 - 1000 | In-plane C-H Bending | Medium | These vibrations involve the bending of the C-H bonds within the plane of the pyridine ring. |

| 900 - 650 | Out-of-plane C-H Bending | Strong | The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring.[2] For a 2,4,6-trisubstituted pyridine, a characteristic pattern is expected. |

| 850 - 550 | C-Cl Stretching | Medium to Strong | The presence of two C-Cl bonds will likely result in one or more absorption bands in this region. |

Causality behind Spectral Features:

-

Electron-Withdrawing Effects: The chlorine and fluorine atoms are strongly electron-withdrawing. This inductive effect alters the electron density within the pyridine ring, which in turn influences the force constants of the C=C and C=N bonds, often leading to a shift in their stretching frequencies compared to unsubstituted pyridine.

-

Mass Effect: The heavier chlorine atoms will have lower vibrational frequencies for their C-Cl stretching modes compared to the lighter C-H or C-F bonds.

-

Symmetry and Substitution Pattern: The C₂ᵥ symmetry of 2,6-Dichloro-4-fluoropyridine will determine which vibrational modes are infrared active. The specific substitution pattern dictates the appearance of the out-of-plane C-H bending region, providing a powerful tool for confirming the isomeric purity of the sample.

Conclusion: A Powerful Tool for Chemical Synthesis and Quality Control

Infrared spectroscopy stands as an indispensable analytical technique in the arsenal of the modern chemist. For a critical synthetic intermediate like 2,6-Dichloro-4-fluoropyridine, FTIR provides a rapid and reliable means to:

-

Confirm Molecular Identity: The unique fingerprint of the IR spectrum serves as a robust confirmation of the successful synthesis of the target compound.

-

Assess Purity: The absence of extraneous peaks, such as those corresponding to starting materials or by-products, can provide a qualitative assessment of sample purity.[2]

-

Guide Reaction Monitoring: FTIR can be employed to monitor the progress of reactions involving 2,6-Dichloro-4-fluoropyridine by observing the disappearance of reactant peaks and the appearance of product peaks.

By understanding the theoretical principles, adhering to a rigorous experimental protocol, and applying a systematic approach to spectral interpretation, researchers can confidently utilize infrared spectroscopy to ensure the quality and structural integrity of 2,6-Dichloro-4-fluoropyridine, thereby accelerating the pace of innovation in drug discovery and materials science.

References

-

Dainter, R. S., Suschitzky, H., Wakefield, B. J., Hughes, N., & Nelson, A. J. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 227-233. [Link]

-

Anderson, D., & Leitch, L. C. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(10), 1181-1193. [Link]

- BenchChem. (2025).

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Kline, C. H., & Turkevich, J. (1944). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 12(7), 300-309. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

YouTube. (2013, January 10). FTIR Spectroscopy (Solid Sample Analysis). [Video]. YouTube. [Link]

-

Zhang, J., et al. (2020). FTIR spectroscopic study of thioanisole and its two halogenated derivatives. ResearchGate. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. researchgate.net [researchgate.net]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jascoinc.com [jascoinc.com]

- 8. m.youtube.com [m.youtube.com]

The Strategic Reactivity of the C-F Bond in 2,6-Dichloro-4-fluoropyridine: A Comprehensive Technical Guide for Synthetic Chemists

Executive Summary

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Among these, pyridine derivatives hold a prominent position due to their prevalence in a vast array of bioactive molecules. This technical guide provides an in-depth exploration of the reactivity of the C-F bond in 2,6-dichloro-4-fluoropyridine, a versatile and highly reactive building block. We will delve into the underlying electronic factors governing its reactivity, provide field-proven experimental protocols for its derivatization, and offer a comparative analysis of its reactivity with various nucleophiles. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the effective utilization of this powerful synthetic intermediate.

Introduction: The Privileged Pyridine Scaffold and the Role of Fluorine

The pyridine ring is a ubiquitous structural motif in a multitude of commercial drugs and agrochemicals. Its unique electronic properties, including its electron-deficient nature, make it an attractive scaffold for molecular design. The introduction of halogen atoms onto the pyridine ring further modulates its reactivity, providing handles for subsequent functionalization.

2,6-Dichloro-4-fluoropyridine is a trifunctionalized pyridine derivative that offers a unique platform for synthetic diversification. The presence of three halogen atoms at positions that significantly influence the ring's electronics makes it a highly activated substrate for nucleophilic aromatic substitution (SNAr). A critical aspect of its chemistry, and the focus of this guide, is the exceptional reactivity of the C-F bond at the C4 position. Understanding and harnessing this reactivity is key to unlocking the synthetic potential of this versatile building block.

The Electronic Landscape of 2,6-Dichloro-4-fluoropyridine: Why the C-F Bond is So Reactive

The heightened reactivity of the C-F bond in 2,6-dichloro-4-fluoropyridine towards nucleophilic attack is a direct consequence of the electronic interplay between the pyridine nitrogen and the halogen substituents.

-

Activation by the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, creating a significant electron deficiency, particularly at the C2, C4, and C6 positions. This inherent electrophilicity makes the ring susceptible to attack by nucleophiles.

-

Inductive and Resonance Effects of Halogens: The chlorine atoms at the C2 and C6 positions, and the fluorine atom at the C4 position, exert strong inductive electron-withdrawing effects, further increasing the electrophilicity of the pyridine ring.

-

Stabilization of the Meisenheimer Intermediate: The rate-determining step in most SNAr reactions is the formation of a negatively charged intermediate known as the Meisenheimer complex. For nucleophilic attack at the C4 position of 2,6-dichloro-4-fluoropyridine, the negative charge can be effectively delocalized onto the electronegative pyridine nitrogen and the C2 and C6 chlorine atoms through resonance, thus stabilizing the intermediate and lowering the activation energy for its formation.

-

Fluorine as a Superior Leaving Group in SNAr: While the C-F bond is intrinsically strong, fluorine's high electronegativity makes it an excellent leaving group in the context of SNAr on electron-deficient aromatic systems. The high polarization of the C-F bond facilitates nucleophilic attack, and the fluoride anion is a stable leaving group. In many cases of SNAr on polyhalogenated heteroaromatics, the order of leaving group ability is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.

The convergence of these electronic factors renders the C4 position of 2,6-dichloro-4-fluoropyridine the primary site for nucleophilic attack, making the selective displacement of the fluorine atom a reliable and predictable synthetic strategy.

Regioselectivity: A Tale of Three Halogens

A crucial aspect of the chemistry of 2,6-dichloro-4-fluoropyridine is the high degree of regioselectivity observed in its SNAr reactions. Under a wide range of conditions and with a variety of nucleophiles, substitution occurs preferentially at the C4 position, displacing the fluoride.

The primary reason for this pronounced regioselectivity lies in the superior ability of the C4 position to stabilize the negative charge of the Meisenheimer intermediate. Attack at C4 allows for resonance delocalization of the negative charge directly onto the pyridine nitrogen, a highly stabilizing interaction. While attack at C2 or C6 would also be on an activated position, the stabilization of the resulting intermediate is less effective.

It is important to note that while the C-F bond is the most reactive site, under forcing conditions or with specific catalytic systems, substitution at the C2 or C6 positions can be achieved. However, for standard SNAr reactions, the selective functionalization of the C4 position is the dominant and synthetically useful pathway.

Experimental Protocols for the Functionalization of the C-F Bond

The following sections provide detailed, step-by-step methodologies for the nucleophilic substitution of the fluorine atom in 2,6-dichloro-4-fluoropyridine with common classes of nucleophiles. These protocols are designed to be self-validating and are based on established literature procedures.

Reaction with N-Nucleophiles: Synthesis of 4-Amino-2,6-dichloropyridines

The introduction of an amino group at the C4 position is a common and valuable transformation.

Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)

-

Materials:

-

2,6-Dichloro-4-fluoropyridine

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloro-4-fluoropyridine (1.0 eq), N,N-dimethylformamide (DMF) to make a 0.5 M solution, and potassium carbonate (2.0 eq).

-

Add benzylamine (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(benzylamino)-2,6-dichloropyridine.

-

-

Expected Yield: 85-95%

Reaction with O-Nucleophiles: Synthesis of 4-Alkoxy-2,6-dichloropyridines

The displacement of the C4-fluorine with an alkoxide is a straightforward method to introduce alkoxy substituents.

Protocol 2: Methoxylation with Sodium Methoxide

-

Materials:

-

2,6-Dichloro-4-fluoropyridine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dichloro-4-fluoropyridine (1.0 eq) in anhydrous methanol (to make a 0.5 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium methoxide (1.1 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2,6-dichloro-4-methoxypyridine.

-

-

Expected Yield: >90%

Reaction with S-Nucleophiles: Synthesis of 4-Thio-2,6-dichloropyridines

Thiolates are excellent nucleophiles for SNAr reactions and readily displace the C4-fluorine.

Protocol 3: Thiolation with Sodium Thiomethoxide

-

Materials:

-

2,6-Dichloro-4-fluoropyridine

-

Sodium thiomethoxide (NaSMe)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 2,6-dichloro-4-fluoropyridine (1.0 eq) and anhydrous DMF (to make a 0.4 M solution).

-

Cool the solution to 0 °C.

-

Add sodium thiomethoxide (1.1 eq) in one portion.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the product with diethyl ether (3 x 40 mL).

-

Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate) to give 2,6-dichloro-4-(methylthio)pyridine.

-

-

Expected Yield: 80-90%

Quantitative Data Summary

| Nucleophile | Product | Typical Conditions | Reaction Time | Typical Yield |

| Benzylamine | 4-(Benzylamino)-2,6-dichloropyridine | K₂CO₃, DMF, 80 °C | 2-4 h | 85-95% |

| Sodium Methoxide | 2,6-Dichloro-4-methoxypyridine | MeOH, 0 °C to rt | 1-3 h | >90% |

| Sodium Thiomethoxide | 2,6-Dichloro-4-(methylthio)pyridine | DMF, 0 °C to rt | 1.5-2.5 h | 80-90% |

Mechanistic Considerations and Visualization

The SNAr reaction of 2,6-dichloro-4-fluoropyridine proceeds through a well-established two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Intermediate

The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Step 2: Elimination of the Leaving Group and Re-aromatization

The lone pair on the negatively charged carbon reforms the aromatic π-system, expelling the fluoride ion as the leaving group to yield the substituted product.

Characterization of Products: Spectroscopic Signatures

The successful substitution of the fluorine atom can be readily confirmed by standard spectroscopic techniques.

7.1. 1H NMR Spectroscopy

Upon substitution, the two equivalent protons at C3 and C5 of the starting material will remain as a singlet in the aromatic region of the 1H NMR spectrum, but their chemical shift will be influenced by the newly introduced substituent at C4.

7.2. 13C NMR Spectroscopy

The most significant change in the 13C NMR spectrum will be the disappearance of the large C-F coupling constant associated with the C4 carbon and the appearance of a new resonance for C4 at a chemical shift characteristic of the new substituent.

7.3. Mass Spectrometry

The molecular ion peak in the mass spectrum will increase by the mass of the nucleophile minus the mass of the fluorine atom, confirming the substitution. The isotopic pattern of the two chlorine atoms will remain a useful diagnostic feature.

7.4. Infrared Spectroscopy

The IR spectrum will show the disappearance of the C-F stretching vibration and the appearance of new bands corresponding to the functional groups of the introduced nucleophile (e.g., N-H stretches for amines, C-O stretches for ethers).

Conclusion and Future Outlook

2,6-Dichloro-4-fluoropyridine is a highly valuable and versatile building block in synthetic chemistry. The pronounced reactivity and regioselectivity of the C-F bond at the C4 position for nucleophilic aromatic substitution provide a reliable and efficient means to introduce a wide range of functional groups. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this reagent in the synthesis of complex molecular targets. As the demand for novel pyridine-based compounds in drug discovery and materials science continues to grow, a thorough understanding of the reactivity of key intermediates like 2,6-dichloro-4-fluoropyridine will remain a critical asset for the synthetic chemist.

References

-

Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. Retrieved from [Link]

-

4-Amino-2,6-dichloropyridine. SpectraBase. Retrieved from [Link]

-

Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. Retrieved from [Link]

An In-depth Technical Guide to the Electronic Effects of Substituents on the 2,6-Dichloro-4-fluoropyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-dichloro-4-fluoropyridine scaffold is a privileged core in medicinal chemistry and materials science, offering a unique combination of steric and electronic properties. This guide provides a comprehensive analysis of the electronic effects of the chloro and fluoro substituents on the pyridine ring. We will delve into the interplay of inductive and resonance effects, their impact on the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, and their influence on key physicochemical properties such as pKa. This document synthesizes theoretical principles with practical insights to provide a predictive understanding of the chemical behavior of this important heterocyclic system.

Introduction: The Significance of the Polysubstituted Pyridine Core

Pyridines are fundamental heterocyclic motifs in a vast array of pharmaceuticals and functional materials. The introduction of halogen substituents dramatically alters the electronic landscape of the pyridine ring, influencing its reactivity, metabolic stability, and intermolecular interactions. The 2,6-dichloro-4-fluoropyridine moiety, in particular, presents a fascinating case study in the cumulative effects of multiple electron-withdrawing groups on an electron-deficient aromatic system. Understanding these electronic nuances is paramount for the rational design of novel therapeutics and advanced materials.

The Interplay of Inductive and Resonance Effects

The electronic character of the 2,6-dichloro-4-fluoropyridine ring is dictated by the confluence of inductive and resonance effects from the three halogen substituents.

-

Inductive Effect (-I): All three halogens (Cl and F) are highly electronegative and exert a strong electron-withdrawing inductive effect through the sigma bond framework. This effect leads to a general decrease in electron density across the entire pyridine ring. The strength of the inductive effect generally follows the order of electronegativity: F > Cl.

-

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system, a resonance-donating effect. However, for halogens, this +R effect is significantly weaker than their -I effect. The overlap between the p-orbitals of the halogen and the carbon of the ring is most effective for fluorine due to the similar size of the orbitals, making its +R effect more pronounced than that of chlorine.

The net electronic influence of each substituent is a balance of these opposing effects. For both chlorine and fluorine, the inductive withdrawal (-I) dominates over the resonance donation (+R), rendering them net electron-withdrawing groups.

Caption: Interplay of inductive and resonance effects on the pyridine ring.

Quantitative Analysis of Substituent Effects: Hammett Parameters

| Substituent | Position | σp | σm |

| Chloro (Cl) | para | +0.23 | +0.37 |

| Chloro (Cl) | meta | +0.37 | - |

| Fluoro (F) | para | +0.06 | +0.34 |

Table 1: Hammett constants for chloro and fluoro substituents on a benzene ring. These values provide a qualitative indication of their electronic effects on a pyridine ring.[1]

The positive σ values for both chloro and fluoro substituents confirm their electron-withdrawing nature. The larger σm value for chlorine compared to its σp value highlights the dominance of its inductive effect. For fluorine, the smaller σp value reflects a more significant contribution from its resonance-donating effect, which partially counteracts its strong inductive withdrawal when in a para position. In the 2,6-dichloro-4-fluoropyridine ring, the two chloro groups at the 2 and 6 positions and the fluorine at the 4-position collectively and significantly reduce the electron density of the ring.

Impact on Basicity: pKa Estimation

The electron-withdrawing nature of the halogen substituents has a profound effect on the basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen is less available for protonation due to the inductive pull of the halogens.

| Compound | pKa |

| Pyridine | 5.25 |

| 2-Chloropyridine | 0.72 |

| 4-Chloropyridine | 3.83 |

| 2,6-Dichloropyridine | -2.86 |

Table 2: Experimental pKa values of selected pyridines.[2][3][4]

Based on the trend observed in Table 2, the addition of each electron-withdrawing chloro group significantly decreases the pKa. The presence of two chloro groups in 2,6-dichloropyridine results in a very low pKa. The further addition of a fluoro group at the 4-position in 2,6-dichloro-4-fluoropyridine is expected to decrease the pKa even further, making it an extremely weak base. This low basicity is a critical consideration in designing reactions and understanding the intermolecular interactions of this molecule.

Spectroscopic Signatures

The electronic perturbations caused by the substituents are reflected in the spectroscopic properties of 2,6-dichloro-4-fluoropyridine.

NMR Spectroscopy

-

1H NMR: The protons on the pyridine ring are expected to be significantly deshielded due to the strong electron-withdrawing effects of the halogens. The chemical shifts of the remaining protons at the 3 and 5 positions will be downfield compared to unsubstituted pyridine.

-

13C NMR: The carbon atoms attached to the halogens (C-2, C-4, and C-6) will experience a direct electronic effect. The chemical shifts of all ring carbons are expected to be influenced by the substituent effects.[5][6][7][8]

-

19F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[9][10][11][12] The electron-deficient nature of the pyridine ring will influence the 19F chemical shift, providing a valuable probe for the electronic structure.[9][10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic stretching vibrations for the C-Cl and C-F bonds.

-

C-Cl Stretching: Typically observed in the range of 850-550 cm-1.[13][14]

-

C-F Stretching: Generally appears in the region of 1400-1000 cm-1.

The positions of these bands can be influenced by the overall electronic environment of the ring. Aromatic C-C and C-N stretching vibrations will also be present in the fingerprint region.[15][16]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The significantly electron-deficient nature of the 2,6-dichloro-4-fluoropyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[17][18][19][20][21]

Regioselectivity

In polyhalogenated pyridines, the site of nucleophilic attack is governed by the ability of the ring to stabilize the intermediate Meisenheimer complex. For 2,6-dichloro-4-fluoropyridine, there are two potential sites for substitution: the chloro-substituted positions (C-2/C-6) and the fluoro-substituted position (C-4).

Generally, nucleophilic attack is favored at the 4-position of the pyridine ring due to the effective delocalization of the negative charge onto the electronegative nitrogen atom in the Meisenheimer intermediate.[11]

Caption: Regioselectivity in the SNAr of 2,6-dichloro-4-fluoropyridine.

Leaving Group Ability

In SNAr reactions, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer intermediate. The C-F bond is stronger than the C-Cl bond; however, fluorine's high electronegativity makes the carbon it is attached to more electrophilic and better at stabilizing the negative charge in the intermediate. This often leads to fluoride being a better leaving group than chloride in SNAr reactions, contrary to what is observed in SN1 and SN2 reactions.

Experimental Protocol: A Representative SNAr Reaction

The following protocol describes a general procedure for the nucleophilic aromatic substitution of 2,6-dichloro-4-fluoropyridine with a generic amine nucleophile.

Objective: To synthesize a 4-amino-2,6-dichloropyridine derivative.

Materials:

-

2,6-Dichloro-4-fluoropyridine

-

Amine nucleophile (e.g., morpholine, piperidine)

-

A polar aprotic solvent (e.g., DMSO, DMF, or NMP)

-

A non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA)

-

Standard laboratory glassware and workup reagents

Procedure:

-

To a solution of 2,6-dichloro-4-fluoropyridine (1.0 eq) in the chosen polar aprotic solvent, add the amine nucleophile (1.1 eq) and the non-nucleophilic base (1.5 eq).

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2,6-dichloropyridine derivative.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent is used to dissolve the reactants and to stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.

-

Base: The base is necessary to neutralize the hydrofluoric acid (HF) that is formed as a byproduct, driving the reaction to completion. A non-nucleophilic base is chosen to avoid competing reactions.

-

Temperature: Elevated temperatures are often required to overcome the activation energy barrier for the formation of the Meisenheimer intermediate.

Conclusion

The electronic landscape of the 2,6-dichloro-4-fluoropyridine ring is dominated by the strong inductive electron-withdrawing effects of the three halogen substituents. This results in a highly electron-deficient aromatic system with a very low pKa, characteristic spectroscopic signatures, and a pronounced reactivity towards nucleophilic aromatic substitution, with a strong preference for substitution at the 4-position. A thorough understanding of these electronic principles is crucial for harnessing the synthetic potential of this versatile building block in the development of new chemical entities.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrostatic potential map (MEP) of pyridine and some its investigated derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

RSC Publishing. (n.d.). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Experimentally obtained electron-density map in the vertical plane.... Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis Characterization and X-ray Structure of 2-(2,6-Dichlorophenylamino)-2-imidazoline Tetraphenylborate: Computational Study. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential map of 4-PPy. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Aaron Keller. (2022, April 4). AP Chemistry Lecture Notes: Electrostatic Potential Maps. Retrieved from [Link]

-

ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]

-

(n.d.). The features of IR spectrum. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Visual Analysis of Electronic Densities and Transitions in Molecules. Retrieved from [Link]

-

YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]

-

Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. Retrieved from [Link]

-

Caltech Authors. (n.d.). Visualization of Electron Density Changes Along Chemical Reaction Pathways. Retrieved from [Link]

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

YouTube. (2023, August 30). ALEKS: Identifying a molecule from its electrostatic potential map. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Infrared Spectral Studies of Some Substituted Pyridines. Retrieved from [Link]

-

Pendidikan Kimia. (2015, August 24). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Retrieved from [Link]

-

MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

-

(n.d.). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Experimental and Theoretical Electron Density Study of the Peroxo Function in Oxoperoxo(pyridine-2,6-dicarboxylato)(hexamethylphosphoramide)molybdenum(VI): Implications for Olefin Epoxidation by Peroxo Transition Metal Complexes. Retrieved from [Link]_

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

PMC - NIH. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values. Retrieved from [Link]

-

Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

Sources

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 20. youtube.com [youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

The Latent Therapeutic Potential of 2,6-Dichloro-4-fluoropyridine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Value of the 2,6-Dichloro-4-fluoropyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved pharmaceutical agents.[1] Its inherent electronic properties, including its ability to act as a hydrogen bond acceptor, make it a privileged scaffold in the design of molecules that interact with biological targets. Within the vast landscape of pyridine-based compounds, 2,6-dichloro-4-fluoropyridine emerges as a particularly intriguing starting material for the synthesis of novel therapeutic agents. The strategic placement of two reactive chlorine atoms at the 2 and 6 positions, coupled with a fluorine atom at the 4-position, provides a versatile platform for a variety of chemical modifications. This guide offers an in-depth exploration of the potential biological activities of derivatives of 2,6-dichloro-4-fluoropyridine, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. While direct biological data on derivatives of this specific scaffold is emerging, this guide will extrapolate from closely related 2,6-disubstituted and 4-fluorinated pyridine analogs to illuminate promising avenues for therapeutic innovation.

The reactivity of the chlorine atoms at the C2 and C6 positions of the pyridine ring makes them amenable to displacement through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups, enabling the systematic exploration of the chemical space around the pyridine core to optimize biological activity.

Synthetic Strategies: Unlocking the Potential of the Core Scaffold

The primary route for elaborating the 2,6-dichloro-4-fluoropyridine scaffold involves the sequential or simultaneous substitution of the chloro groups. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the C2 and C6 positions for nucleophilic attack.